1-[2-(4-methylpiperazin-1-yl)phenyl]ethan-1-one
CAS No.: 56915-77-6
Cat. No.: VC11500416
Molecular Formula: C13H18N2O
Molecular Weight: 218.3
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 56915-77-6 |
|---|---|
| Molecular Formula | C13H18N2O |
| Molecular Weight | 218.3 |
Introduction
Chemical and Physical Properties
1-[2-(4-Methylpiperazin-1-yl)phenyl]ethan-1-one, also termed o-(4-methyl-1-piperazinyl)acetophenone, features a phenyl ring substituted with a methylpiperazine group at the ortho position and an acetyl group at the adjacent carbon. Key properties include:
| Property | Value | Source |
|---|---|---|
| CAS Number | 56915-77-6 | |
| Molecular Formula | C₁₃H₁₈N₂O | |
| Molecular Weight | 218.3 g/mol | |
| Purity | ≥95% | |
| Boiling Point (est.) | ~539°C (analogous compounds) | |
| Density (est.) | ~1.2 g/cm³ (analogous compounds) |
The compound’s piperazine moiety contributes to its basicity, while the acetyl group enhances reactivity in nucleophilic substitutions. Exact thermophysical data remain limited, but estimates derive from structurally related phenylpiperazine derivatives .
Synthetic Methodologies
N-Arylation of Piperazine Derivatives
A common route involves coupling 4-methylpiperazine with halogenated acetophenones. For example, 1-fluoro-2-nitrobenzene undergoes N-arylation with 4-methylpiperazine under basic conditions (e.g., K₂CO₃ in DMF) to form intermediates like 1-(2-nitrophenyl)-4-methylpiperazine, followed by reduction . Catalytic hydrogenation (H₂/Pd-C) or chemical reductants (e.g., sodium dithionite) convert nitro groups to amines, yielding the target compound .
Friedel-Crafts Acylation
Alternative approaches employ Friedel-Crafts acylation, where acetyl chloride reacts with a pre-formed phenylpiperazine derivative in the presence of Lewis acids like AlCl₃. This method avoids nitro intermediates but requires stringent control over regioselectivity due to the ortho-directing nature of the piperazine group.
Pharmaceutical Applications
Intermediate in Antidepressant Synthesis
The compound is pivotal in synthesizing vortioxetine, a serotonin modulator used for major depressive disorder. Patent WO2015107057A1 details its role in forming 2-(piperazin-1-yl)aniline intermediates, which undergo thioetherification with 2,4-dimethylthiophenol to yield vortioxetine .
Future Research Directions
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Thermodynamic Profiling: Experimental determination of melting/boiling points and solubility parameters.
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Biological Screening: Evaluation of antipsychotic or anticancer activity in in vitro models.
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Process Optimization: Development of greener synthetic routes (e.g., photoredox catalysis).
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